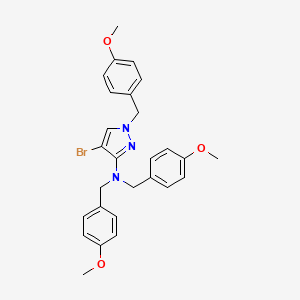

4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N,N,1-tris[(4-methoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrN3O3/c1-32-23-10-4-20(5-11-23)16-30(17-21-6-12-24(33-2)13-7-21)27-26(28)19-31(29-27)18-22-8-14-25(34-3)15-9-22/h4-15,19H,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEFWCUXPNGMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=N2)N(CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine

An In-Depth Technical Guide to the

Executive Summary

This guide provides a comprehensive, research-level overview of a robust synthetic pathway for 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine. Pyrazole derivatives are a cornerstone of medicinal chemistry, recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.[1] The target molecule, a heavily substituted 3-aminopyrazole, serves as a valuable scaffold for further chemical elaboration in drug discovery programs. This document details a logical and efficient three-step synthetic sequence, beginning with the commercially available 3-amino-1H-pyrazole. The methodology covers the regioselective bromination of the pyrazole core, followed by a comprehensive tris-N-alkylation to install the three 4-methoxybenzyl (PMB) groups. The rationale behind reagent selection, detailed step-by-step protocols, purification techniques, and safety considerations are thoroughly discussed to ensure reproducibility and high fidelity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif prevalent in a multitude of synthetic drugs and natural products.[2] Its unique chemical properties, including aromaticity and the presence of two adjacent nitrogen atoms, allow for versatile functionalization and the ability to engage in various biological interactions.[1] Specifically, 4-halopyrazoles are powerful synthetic intermediates, enabling a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the construction of complex molecular architectures.[2][3]

The target compound, this compound, combines this versatile brominated pyrazole core with three 4-methoxybenzyl (PMB) substituents. The PMB group is not merely an alkyl substituent; it is a widely used protecting group in organic synthesis, known for its stability under various conditions and its susceptibility to cleavage under specific, often acidic, protocols.[4][5] The presence of these groups offers both steric and electronic modulation of the core, while also providing synthetic handles for subsequent deprotection strategies. This guide presents a validated approach to construct this molecule with high purity.

Retrosynthetic Strategy and Pathway Overview

The synthesis is designed as a linear sequence starting from a simple, commercially available pyrazole. The retrosynthetic analysis breaks down the target molecule into key precursors, dictating a logical forward synthesis.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis proceeds through two primary transformations:

-

Electrophilic Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring.

-

Tris-N-Alkylation: Exhaustive alkylation of the pyrazole N1-H and the 3-amino N-H bonds using 4-methoxybenzyl chloride.

Part 1: Synthesis of the Core Intermediate: 4-Bromo-1H-pyrazol-3-amine

The initial phase focuses on the preparation of the brominated pyrazole core. This is achieved via a highly regioselective electrophilic aromatic substitution reaction.

Causality Behind Experimental Choices

-

Starting Material: 3-Amino-1H-pyrazole is selected as an inexpensive and readily available precursor that already contains the required C3-amino functionality.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for the bromination of the pyrazole ring.[6] Compared to elemental bromine (Br₂), NBS is a solid that is safer and easier to handle. It serves as a source of an electrophilic bromine ("Br⁺") synthon and is known to provide high regioselectivity for the electron-rich C4 position of the pyrazole ring, minimizing the formation of undesired side products.[6]

-

Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction, as it readily dissolves the polar pyrazole starting material and the NBS reagent, creating a homogeneous reaction environment.

Detailed Experimental Protocol: Bromination

Reaction: 3-Amino-1H-pyrazole → 4-Bromo-1H-pyrazol-3-amine

-

Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar.

-

Reagents: Dissolve 3-amino-1H-pyrazole (5.0 g, 60.2 mmol, 1.0 equiv.) in 100 mL of dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and enhance selectivity.

-

Addition of NBS: Add N-Bromosuccinimide (NBS) (11.2 g, 63.2 mmol, 1.05 equiv.) to the stirred solution in small portions over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0 °C for an additional 1 hour, then let it warm to room temperature.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an eluent system of ethyl acetate:petroleum ether (1:1) until the starting material spot is no longer visible.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated brine (1 x 200 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by trituration with a cold 1:1 mixture of diethyl ether and petroleum ether to yield 4-bromo-1H-pyrazol-3-amine as a white or off-white solid.[6]

Part 2: Convergent Tris-N-Alkylation

This final step involves the simultaneous alkylation of all three N-H bonds on the 4-bromo-1H-pyrazol-3-amine intermediate to yield the target molecule.

Causality Behind Experimental Choices

-

Alkylating Agent: 4-Methoxybenzyl chloride (PMB-Cl) is used as the electrophile. The methoxy group on the benzyl ring is electron-donating, which can enhance the reactivity of the benzylic halide.[7]

-

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate all three N-H positions (one on the pyrazole ring, two on the amino group). Sodium hydride (NaH) is an ideal choice, as it irreversibly deprotonates the acidic protons to form hydrogen gas, driving the reaction forward. Anhydrous DMF is used as the solvent for its ability to dissolve the resulting pyrazole salt and its high boiling point, although the reaction is typically run at or slightly above room temperature.

-

Stoichiometry: A slight excess of both NaH and PMB-Cl (at least 3.3 equivalents of each) is used to ensure the complete tris-alkylation and to compensate for any potential side reactions or reagent degradation.

Overall Synthetic Pathway Diagram

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. books.rsc.org [books.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromo-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Bromo-Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of approved drugs, showcasing a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The introduction of a bromine atom onto this versatile scaffold gives rise to substituted bromo-pyrazoles, a class of compounds with fine-tuned electronic and steric properties that are of profound interest to drug development professionals.[4] The strategic placement of the bromine atom and other substituents allows for the modulation of key physicochemical parameters, which in turn govern the pharmacokinetic and pharmacodynamic profiles of these molecules.[5] This guide provides a comprehensive exploration of the critical physicochemical properties of substituted bromo-pyrazoles, offering both theoretical insights and practical methodologies for their assessment.

The Physicochemical Landscape of Substituted Bromo-Pyrazoles

The journey of a drug candidate from discovery to clinical application is intricately linked to its physicochemical properties. For substituted bromo-pyrazoles, understanding these characteristics is paramount for predicting their behavior in biological systems and for guiding rational drug design.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

The introduction of a bromine atom generally increases the lipophilicity of the pyrazole core. The position of the bromine atom and the nature of other substituents can further modulate this property. For instance, the presence of polar functional groups can counteract the lipophilic contribution of the bromine atom.

Table 1: Experimentally Determined and Predicted Lipophilicity of Selected Substituted Bromo-Pyrazoles

| Compound | Substituents | LogP (Experimental) | LogP (Predicted) | Reference |

| 4-Bromo-1H-pyrazole | 4-Br | - | 0.3 | [6] |

| 3-Bromo-1-phenyl-1H-pyrazole | 3-Br, 1-Ph | - | 2.9 | [7] |

| 3-Bromo-1-methyl-1H-pyrazole | 3-Br, 1-Me | - | - | [8] |

| 4-Bromo-1-methyl-1H-pyrazole | 4-Br, 1-Me | - | - | [9] |

| 3-Bromo-1-methyl-5-phenyl-1H-pyrazole | 3-Br, 1-Me, 5-Ph | - | - | [10] |

| 5-(3-Bromo-phenyl)-1H-pyrazole | 5-(3-Br-Ph) | - | - | [11] |

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a crucial factor for the oral absorption and subsequent distribution of a drug. Poorly soluble compounds often exhibit low bioavailability, posing a significant challenge in drug development. The bromo-pyrazole scaffold, being aromatic, tends to have limited aqueous solubility. However, the introduction of polar substituents, such as carboxylic acids or amino groups, can significantly enhance solubility. Conversely, bulky, non-polar groups will decrease it. For instance, 4-Bromo-1H-pyrazole is described as being only slightly soluble in water.[12]

Causality Behind Experimental Choices: The choice of solvent and pH is critical when determining solubility, especially for ionizable compounds. Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), are often employed to better mimic physiological conditions and provide more predictive data for oral absorption.

Acidity and Basicity (pKa): Governing Ionization and Interactions

The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[13] The NH proton can be deprotonated, while the sp2-hybridized nitrogen can be protonated. The pKa values, which quantify the strength of these acidic and basic centers, are critical for understanding a molecule's ionization state at different physiological pHs. This, in turn, influences its solubility, membrane permeability, and binding to biological targets. The pKa of the parent pyrazole is approximately 2.5 for the protonated form.[13]

The electronic nature of substituents on the bromo-pyrazole ring significantly impacts its pKa. Electron-withdrawing groups, such as the bromine atom itself, generally decrease the basicity of the pyrazole ring, while electron-donating groups increase it. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the pKa values of novel derivatives.[14]

Melting Point and Crystal Structure: Insights into Stability and Solid-State Properties

The melting point of a compound provides an indication of its purity and the strength of its crystal lattice forces. The crystal structure, determined by X-ray crystallography, offers a detailed three-dimensional view of the molecule and its packing in the solid state. This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design.

The position of the bromine atom and other substituents can significantly influence the crystal packing of pyrazole derivatives. For example, halogen bonding, a non-covalent interaction involving the bromine atom, can play a crucial role in the supramolecular assembly of these compounds.[15] A comparative analysis of the crystal structures of 4-halogenated-1H-pyrazoles revealed that the bromo and chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form non-isostructural catemers.[16]

Table 2: Melting and Boiling Points of Selected Substituted Bromo-Pyrazoles

| Compound | Substituents | Melting Point (°C) | Boiling Point (°C) | Reference |

| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 4-Br, 1-Me, 3-COOH | 211-213 | 347.4 (predicted) | [17] |

| 3-Bromo-1-methyl-1H-pyrazole | 3-Br, 1-Me | - | 204-210 | [8] |

| 4-Bromo-1-methyl-1H-pyrazole | 4-Br, 1-Me | - | 185-188 | [9] |

| 4,4,8,8-Tetrabromopyrazabole | 4,4,8,8-tetra-Br | 207-212 | - | [18] |

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data are the bedrock of successful drug development. This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of substituted bromo-pyrazoles.

Determination of Lipophilicity: The Shake-Flask Method for LogP/LogD

The shake-flask method is the traditional and most reliable technique for determining the partition coefficient.

Protocol:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the substituted bromo-pyrazole compound.

-

Dissolve the compound in the aqueous phase to a known concentration. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol to a known volume of the aqueous solution of the compound in a glass vial.

-

Seal the vial and shake it gently at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP = log10(P)

-

Determination of Ionization Constant: Spectrophotometric pKa Titration

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values.

-

-

Stock Solution Preparation:

-

Prepare a stock solution of the substituted bromo-pyrazole in a suitable solvent (e.g., methanol or DMSO).

-

-

Measurement of Absorbance Spectra:

-

For each buffer solution, add a small, constant volume of the stock solution to a cuvette to achieve a final concentration that gives an appropriate absorbance reading.

-

Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the maximum difference in absorbance between the acidic and basic forms of the compound occurs.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. Alternatively, the Henderson-Hasselbalch equation can be used to determine the pKa from the absorbance data.

-

Visualizing the Workflow and Key Relationships

Diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams, generated using Graphviz, provide a visual representation of the key processes discussed in this guide.

Caption: Experimental workflows for determining LogP/LogD and pKa.

Caption: Interrelationship of molecular properties in drug discovery.

Conclusion: A Data-Driven Approach to Bromo-Pyrazole Drug Development

Substituted bromo-pyrazoles represent a fertile ground for the discovery of novel therapeutic agents. A thorough understanding and systematic evaluation of their physicochemical properties are indispensable for navigating the complexities of the drug development process. The principles and methodologies outlined in this guide provide a robust framework for researchers to characterize these promising compounds, enabling a data-driven approach to the design and optimization of the next generation of pyrazole-based medicines. By integrating experimental determination with predictive modeling, scientists can accelerate the identification of candidates with desirable drug-like properties, ultimately increasing the probability of success in bringing new and effective treatments to patients.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

3-Bromo-1-phenyl-1H-pyrazole. PubChem. [Link]

-

Influence of bulky and halogen substituents on crystal packing of pyrazolo[1,5- a]pyrimidines. ResearchGate. [Link]

-

Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. [Link]

-

Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions. PubMed. [Link]

-

Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Research Journal of Pharmacy and Technology. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]

-

Physicochemical and biopharmaceutical characterization of celecoxib nanoparticle: Avoidance of delayed oral absorption caused by impaired gastric motility. PubMed. [Link]

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][7][14]triazines. Journal of Chemical Crystallography. [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Southampton. [Link]

-

Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

-

The Bromination of Pyrazabole. DTIC. [Link]

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCrData. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]

-

3-phenyl-1H-pyrazole. PubChem. [Link]

-

3-Bromo-1-methyl-5-phenyl-1H-pyrazole. Lead Sciences. [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

-

Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. ResearchGate. [Link]

-

1H-Pyrazole, 4-bromo-. NIST WebBook. [Link]

-

4-Bromopyrazole. PubChem. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-1-phenyl-1H-pyrazole | C9H7BrN2 | CID 21724056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5 [sigmaaldrich.com]

- 9. 4-Bromo-1-methyl-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Bromo-1-methyl-5-phenyl-1H-pyrazole - Lead Sciences [lead-sciences.com]

- 11. 5-(3-BROMO-PHENYL)-1H-PYRAZOLE | 149739-65-1 [chemicalbook.com]

- 12. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. imperial.ac.uk [imperial.ac.uk]

- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 18. apps.dtic.mil [apps.dtic.mil]

Structure Elucidation of Tris(4-methoxybenzyl) Protected Pyrazoles: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis and functionalization of these heterocycles often necessitate the use of protecting groups, with the 4-methoxybenzyl (PMB) group being a versatile choice due to its stability and facile cleavage under specific conditions.[3][4][5][6] However, the introduction of multiple PMB groups, as in tris(4-methoxybenzyl) protected pyrazoles, presents a significant analytical challenge: the unambiguous determination of their precise points of attachment and the overall molecular architecture. Regioisomers resulting from N-alkylation at different nitrogen atoms or C-alkylation at various carbon positions are common, demanding a robust and integrated analytical strategy for definitive structure elucidation.

This technical guide provides a comprehensive framework for researchers navigating this challenge. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, establishing a self-validating system for structural verification. We will detail the strategic application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography to solve these complex molecular puzzles with confidence.

The Analytical Challenge: Regioisomerism in Polysubstituted Pyrazoles

The core challenge in characterizing tris-PMB-protected pyrazoles lies in determining the exact connectivity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple sites for substitution.[1][7] When reacting a pyrazole core with a PMB-halide, substitution can occur at the N1 or N2 positions, and potentially at available carbon atoms (C3, C4, C5), leading to a mixture of regioisomers.[8][9][10][11][12] Distinguishing these isomers is non-trivial as they possess the same molecular formula and often exhibit similar physical properties.

An integrated analytical approach is therefore not just recommended, but essential for achieving trustworthy and reproducible results in drug development and chemical research.

Caption: Synthetic pathways can yield multiple regioisomers.

The Core Analytical Workflow: A Multi-Technique Strategy

The definitive elucidation of these structures relies on a synergistic workflow that combines several analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement forms a self-validating proof of structure.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Step

High-Resolution Mass Spectrometry (HRMS) is the initial and essential step to confirm that the isolated compound has the correct elemental composition.

-

Expertise & Causality : Utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provides a highly accurate mass measurement, typically within 5 ppm.[13] This precision is crucial to distinguish between compounds with very similar molecular weights and to generate a definitive molecular formula.

-

Trustworthiness : The fragmentation pattern observed in MS/MS analysis serves as a secondary validation. For PMB-protected compounds, a prominent and characteristic fragment is the 4-methoxybenzyl cation at m/z 121.[14] The consistent appearance of this fragment strongly supports the presence of the PMB protecting groups and can offer clues about the molecule's stability.

| Analysis | Purpose | Expected Result for Tris-PMB-Pyrazole |

| HRMS (e.g., ESI-TOF) | Determine accurate mass and molecular formula. | Mass measurement agrees with the calculated mass for C₃₀H₃₀N₂O₃ (or similar) within 5 ppm. |

| MS/MS Fragmentation | Identify characteristic structural motifs. | A strong base peak or significant fragment at m/z 121, corresponding to [C₈H₉O]⁺. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Heart of the Investigation

NMR is the most powerful tool for determining the precise connectivity and regiochemistry of molecules in solution. A combination of 1D and 2D experiments is required to assemble the complete structural picture.

-

1D NMR (¹H and ¹³C): The Component Inventory

-

¹H NMR : This spectrum confirms the presence of all expected proton environments. For each PMB group, one should observe a characteristic AA'BB' pattern for the aromatic protons (~6.8-7.2 ppm), a singlet for the methoxy protons (OCH₃, ~3.7-3.8 ppm), and a singlet for the benzylic methylene protons (CH₂, ~4.9-5.3 ppm). The integration of these signals should correspond to the three PMB groups. Signals from the pyrazole ring protons provide initial clues to the substitution pattern.[14][15][16]

-

¹³C NMR {¹H} & DEPT : These spectra identify all unique carbon atoms. The DEPT-135 experiment is particularly useful as it differentiates carbons based on the number of attached protons (CH₃ and CH signals are positive, CH₂ signals are negative, and quaternary carbons are absent). This helps to unambiguously identify the PMB methylene carbons (~50-55 ppm) and methoxy carbons (~55 ppm).[14][17]

-

-

2D NMR: Establishing the Connections This is where the ambiguity of isomerism is solved.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon. It is the definitive way to assign the chemical shifts of protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for this analytical problem.[18][19][20] It reveals correlations between protons and carbons that are two or three bonds away. The key is to observe the ³J correlation from the benzylic methylene protons (CH₂) of each PMB group to a carbon atom within the pyrazole ring. For an N-substituted isomer, a clear correlation will be seen between the N-CH₂ protons and the C3 and/or C5 carbons of the pyrazole ring. For a C-substituted isomer, the correlation will be between the C-CH₂ protons and adjacent carbons within the ring. These correlations provide indisputable proof of the attachment points.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of their bonding connectivity.[21][22][23] Observing a NOESY correlation between the benzylic methylene protons of a PMB group and a specific proton on the pyrazole ring (e.g., H-5) provides powerful corroborating evidence for the regiochemistry determined by HMBC.[14]

-

| NMR Experiment | Key Information Yielded | Application for Tris-PMB-Pyrazole |

| ¹H NMR | Proton environment, count (integration), and coupling. | Confirms presence of 3 PMB groups and pyrazole core protons. |

| ¹³C NMR / DEPT | Carbon environment and type (C, CH, CH₂, CH₃). | Confirms carbon count and identifies key functional group carbons. |

| HSQC | Direct ¹H-¹³C one-bond correlations. | Unambiguously assigns chemical shifts of all protonated carbons. |

| HMBC | ¹H-¹³C correlations over 2-3 bonds. | Crucial for identifying PMB attachment points to the pyrazole ring. |

| NOESY | Through-space correlations of nearby protons. | Confirms spatial proximity and supports HMBC-derived regiochemistry. |

X-Ray Crystallography: The Ultimate Confirmation

When a molecule can be coaxed into forming a high-quality single crystal, X-ray crystallography provides the "gold standard" for structure elucidation. It delivers an unambiguous three-dimensional model of the molecule as it exists in the solid state.[2][24][25][26]

-

Expertise & Causality : The process involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a precise map of atomic positions, bond lengths, and bond angles.[7][24]

-

Trustworthiness : An X-ray crystal structure is considered definitive proof, resolving any residual ambiguities from spectroscopic data. It can confirm regiochemistry, establish stereochemistry, and reveal conformational preferences in the solid state.[8][10][11] The primary limitation is the ability to grow a suitable crystal, which can be a significant challenge.

Detailed Experimental Protocols

Protocol 1: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is dry to avoid broadening of exchangeable proton signals.[14][27]

-

1D Spectra Acquisition :

-

Acquire a standard ¹H spectrum with sufficient scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum to differentiate carbon types.

-

-

2D Spectra Acquisition :

-

Acquire a gradient-selected (gs) HSQC spectrum to establish ¹J(CH) correlations.

-

Acquire a gs-HMBC spectrum. Crucially, optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to enhance correlations to quaternary carbons.

-

Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms) to observe key spatial correlations.

-

-

Data Analysis : Process and analyze the spectra in sequence: Use ¹H and DEPT to inform HSQC assignments. Use HSQC to assign protonated carbons. Use HMBC to establish the full connectivity and determine regioisomerism. Use NOESY to validate the final structure.

Protocol 2: High-Resolution Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

-

Data Acquisition : Infuse the sample into an ESI-TOF mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

-

Analysis : Determine the accurate mass of the molecular ion and use the instrument's software to generate a list of possible elemental compositions within a narrow mass tolerance (e.g., ±5 ppm). Compare this with the expected formula.

Protocol 3: Single Crystal X-ray Diffraction

-

Crystal Growth : Attempt to grow single crystals from various solvents using techniques like slow evaporation, vapor diffusion (e.g., ethyl acetate/hexanes), or slow cooling.

-

Crystal Selection and Mounting : Under a microscope, select a clear, well-formed crystal and mount it on a goniometer head.[24]

-

Data Collection : Place the crystal in a stream of cold nitrogen (~100 K) on the diffractometer. Collect a full sphere of diffraction data using an appropriate X-ray source (e.g., Mo Kα).[24]

-

Structure Solution and Refinement : Process the diffraction data and solve the structure using standard software packages (e.g., SHELX). Refine the atomic positions and thermal parameters to obtain a final, high-quality structural model.

Conclusion

The structure elucidation of complex molecules like tris(4-methoxybenzyl) protected pyrazoles is a systematic process that demands a multi-faceted analytical approach. While HRMS provides the foundational confirmation of the molecular formula, it is the detailed application of 2D NMR techniques—specifically HMBC—that deciphers the critical connectivity and regiochemistry in solution. For ultimate, unambiguous proof, single-crystal X-ray crystallography stands as the definitive method. By integrating these techniques, researchers can build a self-validating case for their proposed structure, ensuring the scientific integrity required for advancing research and drug development.

References

-

University of Vienna. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. u:cris-Portal. Available from: [Link]

-

Holzer, W. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.at. Available from: [Link]

-

Subramanyam, C. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Taylor & Francis Online. Available from: [Link]

-

Orozco-Guareño, E., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

-

Pfeiffer, D., et al. (2001). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available from: [Link]

-

Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

-

Rzepa, H. (2022). Compound 13: (4-Benzoyl-1-(4-methoxybenzyl)-1H-pyrazol-5-olate)sodium. Imperial College London. Available from: [Link]

-

ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the.... ResearchGate. Available from: [Link]

-

National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Center for Biotechnology Information. Available from: [Link]

-

Chemical Shifts. (n.d.). 1-(4-methoxybenzyl)pyrazole-4-carbaldehyde. Chemical Shifts. Available from: [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available from: [Link]

-

Sharma, A., et al. (2021). Synthesis and Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. Available from: [Link]

-

ResearchGate. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. ResearchGate. Available from: [Link]

-

National Institutes of Health. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. National Center for Biotechnology Information. Available from: [Link]

-

FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. Available from: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

-

Imamura, L. A., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

-

Klapötke, T. M., et al. (2014). Polynitro-substituted pyrazoles and triazoles as potential energetic materials and oxidizers. Dalton Transactions. Available from: [Link]

-

National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available from: [Link]

-

National Institutes of Health. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. Available from: [Link]

-

Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[5][24]pyran Derivative by NMR Spectroscopy. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

-

National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

-

DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. DOI. Available from: [Link]

-

National Institutes of Health. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... ResearchGate. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]

-

ResearchGate. (2013). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. Available from: [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 4. holzer-group.at [holzer-group.at]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Compound 13: (4-Benzoyl-1-(4-methoxybenzyl)-1H-pyrazol-5-olate)sodium | Imperial College London [data.hpc.imperial.ac.uk]

- 16. rsc.org [rsc.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 4-Bromo-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically significant drugs.[1][2][3][4] The strategic introduction of a bromine atom at the C4 position of the pyrazole ring creates a versatile synthetic handle and can profoundly influence the molecule's physicochemical properties and biological activity.[5][6][7] This guide provides an in-depth exploration of the burgeoning field of novel 4-bromo-pyrazole derivatives, offering a technical narrative on their synthesis, diverse biological activities, and the experimental methodologies crucial for their evaluation. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of therapeutic discovery.

The Synthetic Versatility of 4-Bromo-Pyrazoles: A Gateway to Novel Chemical Entities

The 4-bromo-pyrazole core serves as a versatile platform for the synthesis of a diverse library of derivatives. The bromine atom not only influences the electronic properties of the pyrazole ring but also provides a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[7][8] This allows for the systematic modification of the core structure to optimize pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[6]

A common and efficient method for the synthesis of 4-bromo-pyrazole derivatives involves a one-pot, three-component reaction.[5] This approach offers a streamlined and atom-economical route to these valuable compounds.

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of 4-bromo-pyrazole derivatives.

Caption: Generalized one-pot synthesis of 4-bromo-pyrazole derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have demonstrated significant potential as anticancer agents, and the introduction of a 4-bromo substituent has been shown to enhance this activity in several instances.[9][10] These compounds often exert their effects by targeting key signaling pathways and cellular processes that are dysregulated in cancer.

In Vitro Evaluation of Anticancer Efficacy

The initial assessment of anticancer potential is typically conducted through a battery of in vitro assays using a panel of human cancer cell lines.[11][12][13]

Table 1: Representative In Vitro Anticancer Activity of 4-Bromo-Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| BPZ-1 | MCF-7 (Breast) | MTT Assay | 5.8 | [9] |

| BPZ-1 | A549 (Lung) | MTT Assay | 8.0 | [9] |

| BPZ-1 | HeLa (Cervical) | MTT Assay | 9.8 | [9] |

| CPD-3e | Eca-109 (Esophageal) | MTT Assay | - | [10] |

| CPD-3e | Panc-1 (Pancreatic) | MTT Assay | - | [10] |

| 4g | Various Solid Tumors & Leukemia | NCI-60 Screen | - | [14] |

Note: This table is illustrative and compiles data from various sources. The specific activities can vary significantly based on the full molecular structure.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[15]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 4-bromo-pyrazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: A Multi-faceted Approach

The anticancer mechanisms of 4-bromo-pyrazole derivatives can be diverse and may involve:

-

Inhibition of Protein Kinases: Many pyrazole-containing compounds are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[16]

-

Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

-

Anti-angiogenic Effects: Some derivatives may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Caption: Potential anticancer mechanisms of 4-bromo-pyrazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

In Vivo Evaluation of Anti-inflammatory Effects

Animal models are indispensable for evaluating the in vivo efficacy of potential anti-inflammatory drugs.[18][19][20]

Table 2: Representative In Vivo Anti-inflammatory Activity

| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |

| FR140423 | Rat | Carrageenan-induced paw edema | Oral | Dose-dependent | [21] |

| Pyrazole Deriv. | Rat | Carrageenan-induced paw edema | 10 mg/kg | 65-80% | [1] |

| Compound 12a | Rat | Cotton pellet-induced granuloma | - | Potent activity | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[19][20]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the 4-bromo-pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mechanism of Action: Targeting Key Inflammatory Mediators

-

Lipoxygenase (LOX) Inhibition: Some derivatives may also inhibit lipoxygenases, enzymes that produce leukotrienes, another class of potent inflammatory mediators.[24]

-

Cytokine Modulation: These compounds can also modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Caption: Inhibition of inflammatory pathways by 4-bromo-pyrazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[25] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[26][27]

In Vitro Evaluation of Antimicrobial Efficacy

Standardized in vitro methods are crucial for determining the antimicrobial susceptibility of new compounds.[25][28][29][30]

Table 3: Representative In Vitro Antimicrobial Activity

| Compound ID | Microorganism | Assay Method | MIC (µg/mL) | Reference |

| Pyrazole Deriv. | Staphylococcus aureus | Agar Diffusion | - | [27] |

| Pyrazole Deriv. | Escherichia coli | Agar Diffusion | - | [27] |

| Pyrazole Deriv. | Candida albicans | Agar Diffusion | - | [27] |

| Compound 5d | Salmonella Typhi (XDR) | Agar Well Diffusion | - | [31] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[29]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a quantitative method for determining the MIC of an antimicrobial agent.[28][29]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the 4-bromo-pyrazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[29]

Potential Mechanisms of Antimicrobial Action

The mechanisms by which 4-bromo-pyrazole derivatives exert their antimicrobial effects are still under investigation but may include:

-

Inhibition of Essential Enzymes: Targeting enzymes that are critical for microbial survival, such as DNA gyrase or enzymes involved in cell wall synthesis.

-

Disruption of Cell Membrane Integrity: Compromising the structure and function of the microbial cell membrane, leading to cell death.

-

Inhibition of Biofilm Formation: Preventing the formation of biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents.

Concluding Remarks and Future Directions

Novel 4-bromo-pyrazole derivatives represent a highly promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Furthermore, comprehensive preclinical studies, including ADME/Tox profiling and in vivo efficacy studies in relevant disease models, will be critical for advancing these promising molecules toward clinical development. The integration of computational approaches, such as molecular docking and in silico ADMET prediction, can further accelerate the discovery and optimization of next-generation 4-bromo-pyrazole-based therapeutics.[3][32][33]

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- A Review on in-vitro Methods for Screening of Anticancer Drugs.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH.

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- In vitro and In vivo Models for Anti-inflammation: An Evalu

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed.

- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflamm

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.

- Antimicrobial Susceptibility Testing - Apec.org.

- Anti-inflammatory and analgesic effects of a novel pyrazole deriv

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon

- Pyrazoles and Pyrazolines as Anti-Inflamm

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm

- Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchG

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - ResearchG

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central.

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.

- Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives - ResearchG

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- (PDF)

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.

- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Deriv

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Synthesis, computational and biological study of pyrazole derivatives - ResearchG

- Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide - Benchchem.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- What are the applications and synthesis methods of 4-Bromopyrazole? - FAQ - Guidechem.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol deriv

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 6. nbinno.com [nbinno.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. srrjournals.com [srrjournals.com]

- 10. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. noblelifesci.com [noblelifesci.com]

- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 19. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. woah.org [woah.org]

- 26. orientjchem.org [orientjchem.org]

- 27. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 29. apec.org [apec.org]

- 30. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

The Strategic deployment of 4-Bromo-1H-pyrazol-3-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Over the past decade, the number of pyrazole-containing drugs approved by the FDA has seen a significant increase, with applications spanning oncology, inflammation, infectious diseases, and central nervous system disorders.[1][2]

Within the diverse landscape of pyrazole-based building blocks, 4-Bromo-1H-pyrazol-3-amine has emerged as a particularly versatile and strategic intermediate. Its trifunctional nature, possessing a reactive bromine atom, a nucleophilic amino group, and an acidic N-H proton, provides medicinal chemists with a powerful tool for molecular elaboration and the exploration of chemical space. The bromine atom at the C4 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to modulate the pharmacological properties of the final molecule. The adjacent amino group at the C3 position is a key site for derivatization, enabling the construction of fused heterocyclic systems or the introduction of pharmacophoric elements that can engage in crucial interactions with biological targets.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of 4-Bromo-1H-pyrazol-3-amine as a pivotal building block in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its application in the development of various classes of therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-1H-pyrazol-3-amine is essential for its effective utilization in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 16461-94-2 | [3] |

| Molecular Formula | C₃H₄BrN₃ | [3] |

| Molecular Weight | 161.99 g/mol | [3] |

| Appearance | Grey Crystalline Solid | [4] |

| Melting Point | 133-135 °C | [4] |

| Purity | ≥95% | [3] |

Synthesis of 4-Bromo-1H-pyrazol-3-amine: A Representative Protocol

While numerous methods exist for the synthesis of substituted pyrazoles, a common and effective route to 4-Bromo-1H-pyrazol-3-amine involves the direct bromination of the parent 3-aminopyrazole. The electron-rich nature of the pyrazole ring, further activated by the amino group, facilitates electrophilic substitution at the C4 position. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation due to its milder nature compared to elemental bromine, which can lead to over-bromination and side reactions.[5][6]

Experimental Protocol: Bromination of 3-Aminopyrazole

Disclaimer: This is a representative protocol and may require optimization based on laboratory conditions and scale.

Materials:

-

3-Aminopyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 3-aminopyrazole (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-1H-pyrazol-3-amine.

Causality Behind Experimental Choices:

-

NBS as the Brominating Agent: NBS is chosen to provide a controlled, electrophilic source of bromine, minimizing the formation of di-brominated and other byproducts that can occur with the more reactive Br₂.[5][6]

-

Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting materials and facilitates the reaction without interfering with the bromination process.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent side reactions with atmospheric moisture and oxygen.

-

Aqueous Workup: The use of sodium bicarbonate solution neutralizes any acidic byproducts, and the subsequent extractions and washing steps remove impurities.

Key Chemical Transformations and Applications in Medicinal Chemistry

The strategic positioning of the bromo and amino functionalities on the pyrazole core of 4-Bromo-1H-pyrazol-3-amine allows for a diverse range of chemical transformations, making it a valuable precursor for various classes of therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7] The bromine atom at the C4 position of 4-Bromo-1H-pyrazol-3-amine serves as an excellent handle for this reaction, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This functionalization is critical for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

-

4-Bromo-1H-pyrazol-3-amine

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine 4-Bromo-1H-pyrazol-3-amine (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (typically 4:1).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

-

Base: Potassium carbonate is used to activate the boronic acid for transmetalation with the palladium complex.

-

Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is crucial for dissolving both the organic and inorganic reagents and facilitating the reaction.

-

Inert Atmosphere: Degassing and maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyridines

The amino group at the C3 position of 4-Bromo-1H-pyrazol-3-amine is a key nucleophile for the construction of fused heterocyclic systems. A particularly important class of compounds derived from this building block are the pyrazolo[3,4-b]pyridines, which are prevalent scaffolds in kinase inhibitors.[8][9] The synthesis typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

Caption: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.

Applications in Drug Discovery: Case Studies

The versatility of 4-Bromo-1H-pyrazol-3-amine is best illustrated through its application in the synthesis of various classes of bioactive molecules.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazole scaffold is a common feature in many kinase inhibitors, and 4-Bromo-1H-pyrazol-3-amine serves as a key starting material for several important classes.

-

Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK inhibitors are used in the treatment of cancers with NTRK gene fusions. The pyrazolo[3,4-b]pyridine core, accessible from 4-Bromo-1H-pyrazol-3-amine, is a key structural motif in some TRK inhibitors.[8]

-

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: GSK-3β is implicated in various diseases, including Alzheimer's disease. Thieno[3,2-c]pyrazol-3-amine derivatives, synthesized from precursors related to 4-Bromo-1H-pyrazol-3-amine, have shown potent GSK-3β inhibitory activity.[10]

| Compound Class | Target Kinase | Representative IC₅₀ | Reference |

| Pyrazolo[3,4-b]pyridine derivatives | TRKA | 56 nM (for compound C03) | [8] |

| Thieno[3,2-c]pyrazol-3-amine derivatives | GSK-3β | 3.1 nM (for compound 16b) | [10] |

Allosteric Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent another major class of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer advantages in terms of subtype selectivity and a more nuanced modulation of receptor activity. The pyrazole scaffold has been successfully incorporated into the design of GPCR allosteric modulators.

-

M₄ Muscarinic Acetylcholine Receptor (M₄ mAChR) Positive Allosteric Modulators (PAMs): The M₄ mAChR is a target for the treatment of neuropsychiatric disorders. Novel 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives, synthesized using pyrazole boronic esters, have been identified as potent and selective M₄ mAChR PAMs.[11] The pyrazole moiety plays a crucial role in the allosteric binding and modulation of the receptor.

Caption: Allosteric modulation of a GPCR by a pyrazole derivative.

Conclusion and Future Perspectives

4-Bromo-1H-pyrazol-3-amine has proven to be a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of reactive functional groups allows for the efficient construction of diverse and complex molecular architectures. As demonstrated in this guide, this strategic intermediate has been instrumental in the development of potent kinase inhibitors and allosteric modulators of GPCRs, among other classes of therapeutic agents.

The future of drug discovery will continue to rely on the development of novel and efficient synthetic methodologies and the identification of versatile building blocks that enable the rapid exploration of chemical space. 4-Bromo-1H-pyrazol-3-amine is well-positioned to remain a key player in this endeavor. Further exploration of its reactivity and its application in the synthesis of new and diverse scaffolds will undoubtedly lead to the discovery of novel drug candidates for a wide range of diseases. As our understanding of disease biology deepens, the ability to rationally design and synthesize molecules with precise pharmacological properties will be paramount, and building blocks like 4-Bromo-1H-pyrazol-3-amine will be essential tools in achieving this goal.

References

- Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.

- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar

- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.

- 4-Bromopyridine synthesis. ChemicalBook.

- 4,5-Diaryl-3-aminopyrazole derivatives as analogs of Combretastatin A-4: synthesis and biological evalu

- Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. Scientific Reports.

- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules.

- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry.

- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.

- 3-Amino-4-bromopyrazole. SRD Pharma.